molecular formula C22H16BrN3O3S B3708751 3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA

3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA

Cat. No.: B3708751
M. Wt: 482.4 g/mol
InChI Key: PWJHIWIPSVYYBP-UHFFFAOYSA-N
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Description

3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency . Other methods include using metal catalysts or ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and eco-friendly synthetic methodologies. These methods may include the use of recyclable catalysts and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., metal catalysts, nanocatalysts). Reaction conditions can vary from room temperature to reflux, depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3S/c1-28-15-6-4-5-13(11-15)20(27)26-22(30)24-14-9-10-19-18(12-14)25-21(29-19)16-7-2-3-8-17(16)23/h2-12H,1H3,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJHIWIPSVYYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA
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3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA
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3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA
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3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA
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3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA
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3-[2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA

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